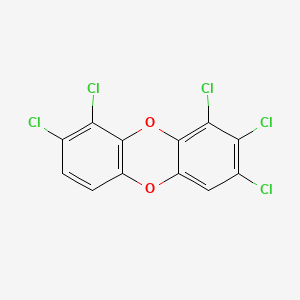

1,2,3,8,9-Pentachlorodibenzo-p-dioxin

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this congener are limited in the provided sources, analogous CDDs exhibit characteristic signals:

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

- C–O–C asymmetric stretch : 1260–1280 cm⁻¹.

- C–Cl stretches : 550–750 cm⁻¹.

- Aromatic C=C vibrations : 1450–1600 cm⁻¹.

A representative IR spectrum for a related tetrachlorodibenzo-p-dioxin (1,3,6,8-TCDD) shows strong absorbance at 728 cm⁻¹ (C–Cl) and 1285 cm⁻¹ (C–O–C).

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra of pentachlorinated CDDs typically display:

AccuStandard reports a certified reference material for this compound with a molecular ion confirmed at m/z 356.41.

Crystallographic Data and Solid-State Properties

Limited crystallographic data are available for this compound. However, studies on analogous CDDs provide insights:

Solid-State Properties:

- Melting point : Not explicitly reported, but higher chlorinated CDDs generally exhibit melting points >200°C.

- Density : Estimated at 1.714 g/cm³ .

- Crystal packing : Planar molecules stack in a herringbone arrangement, stabilized by van der Waals interactions and halogen bonding.

Thermal Stability :

Table 1. Summary of Key Structural and Spectroscopic Data

Eigenschaften

IUPAC Name |

1,2,3,8,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-12-7(18-6)3-5(14)8(15)10(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZAVNIADYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074094 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-18-3 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,8,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4L4KNA6F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Extraction Techniques

Alkaline Degradation and Organic Solvent Extraction: Samples containing dioxins (e.g., soil, sediment, biological tissues) undergo alkaline digestion to break down interfering organic matter. Potassium hydroxide (KOH) solutions are commonly used for this purpose, followed by extraction with nonpolar organic solvents such as hexane or hydrocarbon solvents to isolate dioxins.

Silica Gel and Acid/Base Coated Adsorbents: Cleanup of extracts employs various adsorbents, including silica gel coated with potassium hydroxide or sulfuric acid, to remove lipids and other contaminants. For example, 2% KOH-coated silica gel and 22% or 44% sulfuric acid-coated silica gels are used to purify extracts before analysis.

Solvent Partitioning and Concentration: After extraction, solvent partitioning separates dioxins into organic phases, which are then concentrated under vacuum to near dryness and reconstituted for further purification or analysis.

Purification and Analytical Preparation

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are used for final purification and quantification. These techniques require the dioxin extracts to be of high purity, achieved by multi-step cleanup processes involving activated charcoal and silver nitrate-coated silica gel.

Use of Internal Standards: To ensure accurate quantification, isotopically labeled internal standards are added during extraction. These standards help correct for losses during preparation and variations in analytical response.

Research Findings on Preparation and Stability

Biotransformation Resistance: Studies have shown that this compound is resistant to microbial degradation, unlike some other congeners such as 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin. This resistance implies that the compound is stable in environmental matrices and difficult to remove biologically, which affects its preparation and isolation strategies.

Chemical Stability: The compound's chemical stability under various conditions necessitates the use of strong reagents and elevated temperatures during extraction and purification, such as boiling during alkaline degradation and drying at elevated temperatures for adsorbent preparation.

Summary Table of Preparation and Extraction Methods

Analyse Chemischer Reaktionen

1,2,3,8,9-Pentachlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more toxic by-products.

Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated dioxins.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Analytical Methods

PeCDD is often analyzed in environmental samples due to its toxicity and persistence. Various methods are employed to detect and quantify PeCDD in different matrices:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common method for analyzing dioxins, including PeCDD. It allows for the separation and identification of individual congeners based on their mass-to-charge ratio.

- High-Resolution Gas Chromatography (HRGC) : Used in conjunction with Low Resolution Mass Spectrometry (LRMS) or High Resolution Mass Spectrometry (HRMS), HRGC provides enhanced sensitivity and specificity for detecting low concentrations of dioxins in complex matrices .

- EPA Methods : The U.S. Environmental Protection Agency has established methods (e.g., Method 1613) specifically for measuring dioxins and furans in environmental samples .

| Method | Detection Limit | Matrix | Reference |

|---|---|---|---|

| GC-MS | Low ppt levels | Soil, Sediment, Biota | |

| HRGC/HRMS | Low ppt levels | Water, Air | |

| EPA Method 1613 | Low ppt levels | Soil, Water |

Toxicological Studies

PeCDD has been studied extensively for its toxicological effects on various biological systems. Key findings include:

- Carcinogenicity : Studies have shown that PeCDD can induce tumors in laboratory animals. For example, oral administration of related dioxins has been linked to increased incidences of liver tumors in rats and mice .

- Endocrine Disruption : Exposure to PeCDD may disrupt endocrine functions, leading to alterations in hormone levels and reproductive health issues in both wildlife and humans .

- Immunotoxicity : Research indicates that PeCDD can impair immune responses, making organisms more susceptible to infections and diseases .

Environmental Monitoring

Given its persistence and potential health risks, monitoring PeCDD levels in the environment is crucial:

- Soil and Sediment Analysis : Regular testing of soil and sediment samples helps assess contamination levels near industrial sites or areas with known dioxin emissions.

- Biomonitoring : Studies often involve measuring PeCDD concentrations in biota (e.g., fish, birds) to evaluate ecosystem health and potential human exposure through the food chain .

Case Studies

Several notable case studies illustrate the impact of PeCDD exposure:

- The Michigan Dioxin Exposure Study : This study investigated the serum concentrations of various dioxins among residents living near a contaminated site. Findings indicated elevated levels of PeCDD among individuals with no direct occupational exposure .

- Environmental Impact Assessments : In regions affected by industrial activities, assessments have shown significant bioaccumulation of PeCDD in local wildlife, prompting remediation efforts to reduce exposure risks .

Wirkmechanismus

1,2,3,8,9-Pentachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. This binding leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers of Pentachlorodibenzo-p-dioxins

Key pentachlorinated dioxin isomers include:

1,2,3,7,8-PeCDD (CAS 40321-76-4): A highly toxic congener with chlorine substitutions at positions 1, 2, 3, 7, and 2. It is a known dioxin-like compound with a World Health Organization (WHO) Toxicity Equivalency Factor (TEF) of 1.0 .

1,2,4,7,8-PeCDD (CAS 58802-08-7): Another isomer with chlorine substitutions at positions 1, 2, 4, 7, and 3. Its toxicity profile is less well-characterized but is considered less potent than 1,2,3,7,8-PeCDD .

1,2,3,8,9-PeCDD: The target compound, with chlorines at positions 1, 2, 3, 8, and 4. Limited data exist on its toxicity or environmental prevalence.

Table 1: Structural Comparison of Pentachlorodibenzo-p-dioxins

Physicochemical Properties

Vapor pressure and sublimation enthalpy are critical for environmental persistence. Data from Li et al. (2004) show that 1,2,4,7,8-PeCDD has a vapor pressure of 1.0 × 10⁻⁶ Pa at 25°C, similar to other pentachlorinated dioxins . While direct measurements for 1,2,3,8,9-PeCDD are lacking, its structural similarity suggests comparable volatility to other pentachlorinated isomers.

Table 2: Vapor Pressures of Selected PCDDs

| Compound | Vapor Pressure (Pa, 25°C) | Source |

|---|---|---|

| 1,2,3,7,8-PeCDD | 1.2 × 10⁻⁶ | Estimated |

| 1,2,4,7,8-PeCDD | 1.0 × 10⁻⁶ | Experimental |

| 1,2,3,8,9-PeCDD | ~1.0 × 10⁻⁶ | Extrapolated |

Key Findings :

- Occupational exposure to 1,2,3,7,8-PeCDD has been linked to elevated serum levels in workers .

- No studies directly associate 1,2,3,8,9-PeCDD with adverse health effects, likely due to its scarcity in environmental samples .

Environmental Presence and Analytical Detection

- 1,2,3,7,8-PeCDD: Detected in industrial settings, particularly in pentachlorophenol synthesis, and in biological samples (serum) at concentrations up to 0.759 pg/g lipid .

- 1,2,3,8,9-PeCDD : Primarily reported in analytical reference mixtures (e.g., capillary column testing standards) rather than environmental matrices .

Biologische Aktivität

1,2,3,8,9-Pentachlorodibenzo-p-dioxin (PeCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are environmental pollutants known for their toxicity and potential to cause adverse health effects in humans and wildlife. This article explores the biological activity of PeCDD, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H3Cl5O2

- Molecular Weight : 325.4 g/mol

- CAS Number : 57653-85-7

Mechanisms of Toxicity

PeCDD exhibits biological activity primarily through the following mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : PeCDD binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism and potentially causing dysregulation in cellular processes. This pathway is crucial for understanding its carcinogenic potential .

- Oxidative Stress : Exposure to PeCDD can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and inflammation .

- Immunotoxicity : Studies have shown that PeCDD can impair immune function by affecting lymphocyte proliferation and cytokine production .

Toxicological Effects

The biological activity of PeCDD has been associated with various toxicological effects:

- Carcinogenicity : While direct evidence for PeCDD's carcinogenicity in humans is limited, its structural similarity to more potent dioxins like TCDD suggests a potential risk. Animal studies indicate that exposure can lead to tumor formation .

- Reproductive and Developmental Toxicity : Research indicates that PeCDD exposure may result in reproductive toxicity, including altered fetal development and reduced fertility in animal models .

- Endocrine Disruption : PeCDD may disrupt endocrine functions by interfering with hormone signaling pathways, particularly those related to thyroid hormones .

Case Studies

Several case studies highlight the biological effects of PeCDD:

- Occupational Exposure : A study involving workers exposed to dioxin-contaminated materials reported increased incidences of chloracne and metabolic disorders among those with high serum levels of dioxins, including PeCDD .

- Environmental Contamination : In regions affected by industrial pollution, elevated levels of PeCDD have been linked to adverse health outcomes in local populations, such as increased cancer rates and reproductive issues .

Research Findings

Recent studies have provided insights into the biological activity of PeCDD:

- A study analyzing the relationship between PCDD levels and health outcomes found that higher concentrations of dioxins were associated with increased mortality from cancer-related causes .

- Another research effort evaluated the immunotoxic effects of PeCDD in animal models, demonstrating significant alterations in immune responses following exposure .

Table 1: Summary of Toxicological Effects Associated with PeCDD

Table 2: Case Study Overview

Q & A

Q. How is 1,2,3,8,9-Pentachlorodibenzo-p-dioxin distinguished from co-eluting isomers in chromatographic analysis?

To differentiate this isomer, use high-resolution gas chromatography (HRGC) with non-polar capillary columns (e.g., DB-5MS) coupled with tandem mass spectrometry (MS/MS). Retention time indexing and exact mass measurements (using chlorine isotope ratios and fragmentation patterns) are critical. For example, distinguish it from 1,2,3,7,8-PeCDD by leveraging differences in chlorine substitution patterns affecting elution order .

Q. What is the toxic equivalency factor (TEF) of this compound compared to 2,3,7,8-TCDD?

While 1,2,3,7,8-PeCDD shares TCDD’s TEF of 1 due to analogous receptor binding, the 1,2,3,8,9 isomer lacks sufficient toxicological data for an established TEF. Current assessments rely on structural analogs and computational models (e.g., docking studies with the aryl hydrocarbon receptor). Researchers must validate assumptions using in vitro reporter gene assays .

Q. What are the EPA-recommended detection limits for this compound in environmental matrices?

For water samples, EPA Method 1613 specifies a limit of quantification (LOQ) of 50 pg/L using isotope dilution HRGC/HRMS. In soil and tissue, LOQs vary by matrix complexity but typically range from 0.1–1.0 pg/g lipid weight, requiring rigorous cleanup steps (e.g., sulfuric acid silica gel) to minimize interferences .

Advanced Research Questions

Q. How do molecular dynamics simulations predict the environmental persistence of this compound?

Density functional theory (DFT) studies on Ni-cluster catalysts reveal that chlorine substitution at the 8,9 positions increases steric hindrance, reducing dechlorination rates compared to 1,2,3,7,8-PeCDD. Computational models should integrate soil organic carbon affinity and photolysis half-lives (estimated at >100 days in sunlight) to refine persistence predictions .

Q. What experimental designs resolve contradictions in bioaccumulation factors (BAFs) across trophic levels?

Use stable isotope-labeled analogs (e.g., ¹³C₁₂-1,2,3,8,9-PeCDD) in controlled mesocosm studies to track uptake in aquatic food webs. Lipid-normalized measurements and species-specific metabolic rate adjustments (e.g., cytochrome P450 activity in fish hepatocytes) can clarify discrepancies between laboratory and field BAFs .

Q. How can researchers address conflicting data on this isomer’s binding affinity to the aryl hydrocarbon receptor (AhR)?

Combine in silico homology modeling (using AhR ligand-binding domain structures) with competitive binding assays. For example, compare luciferase reporter gene activation in Hepa-1 cells exposed to 1,2,3,8,9-PeCDD versus TCDD. Cross-validate results with in vivo hepatic EROD activity assays in rodent models .

Q. What methodologies optimize isomer-specific analysis in complex environmental mixtures?

Employ multidimensional GC (e.g., GC×GC-TOFMS) with orthogonal phase columns (e.g., RTX-2330 + BPX-50) to resolve co-eluting congeners. Confirm identities using chlorine-specific collision-induced dissociation (CID) in MS/MS modes, referencing EPA’s isomer-specific calibration standards .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.